BenchChemオンラインストアへようこそ!

(3,5-Dibromo-benzyl)-dimethyl-amine

Physicochemical characterization Basicity comparison Benzylamine derivatives

(3,5-Dibromo-benzyl)-dimethyl-amine (CAS 1087740-18-8; C₉H₁₁Br₂N; MW 293.0 g/mol) is a symmetrically meta-dibrominated tertiary benzylamine featuring a dimethylamino substituent. The 3,5-dibromo substitution pattern imparts distinctive electronic and steric properties—most notably a reduced basicity (predicted pKa 8.36 ± 0.28) relative to the unsubstituted parent N,N-dimethylbenzylamine (pKa ~8.99)—as well as a substantially higher density (1.642 g/cm³ predicted) and boiling point (~281.7 °C predicted), all of which differentiate this compound from its mono-bromo, dichloro, difluoro, and non-halogenated analogs.

Molecular Formula C9H11Br2N
Molecular Weight 293.00 g/mol
Cat. No. B8156863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,5-Dibromo-benzyl)-dimethyl-amine
Molecular FormulaC9H11Br2N
Molecular Weight293.00 g/mol
Structural Identifiers
SMILESCN(C)CC1=CC(=CC(=C1)Br)Br
InChIInChI=1S/C9H11Br2N/c1-12(2)6-7-3-8(10)5-9(11)4-7/h3-5H,6H2,1-2H3
InChIKeyITNNFFTUZTXCEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3,5-Dibromo-benzyl)-dimethyl-amine: Tertiary Benzylamine Intermediate with Differentiated Physicochemical Profile


(3,5-Dibromo-benzyl)-dimethyl-amine (CAS 1087740-18-8; C₉H₁₁Br₂N; MW 293.0 g/mol) is a symmetrically meta-dibrominated tertiary benzylamine featuring a dimethylamino substituent [1]. The 3,5-dibromo substitution pattern imparts distinctive electronic and steric properties—most notably a reduced basicity (predicted pKa 8.36 ± 0.28) relative to the unsubstituted parent N,N-dimethylbenzylamine (pKa ~8.99)—as well as a substantially higher density (1.642 g/cm³ predicted) and boiling point (~281.7 °C predicted), all of which differentiate this compound from its mono-bromo, dichloro, difluoro, and non-halogenated analogs [2]. These physicochemical differences critically affect reactivity, purification, and formulation in both medicinal chemistry and industrial organic synthesis contexts.

Why (3,5-Dibromo-benzyl)-dimethyl-amine Cannot Be Replaced by Common Halogenated Benzylamine Analogs


Superficial structural similarity among halogenated N,N-dimethylbenzylamines masks profound differences in basicity, lipophilicity, and reactivity that directly govern synthetic utility and biological behavior. The electron-withdrawing effect of two meta-bromine substituents (Hammett σₘ = +0.39 each) strongly attenuates the nucleophilicity of the tertiary amine nitrogen compared to mono-bromo, chloro, or unsubstituted analogs . In the context of oxidation kinetics, the Hammett ρ value of −0.95 for substituted benzyldimethylamines predicts a measurable rate retardation for the 3,5-dibromo derivative relative to electron-rich variants, affecting both shelf stability and reaction selectivity [1]. Furthermore, the substantially higher logP and molecular weight of the 3,5-dibromo compound (vs. 3,5-dichloro or 3,5-difluoro analogs) alter membrane permeability and partitioning behavior in biological assays, meaning that direct analog substitution without re-optimization of assay conditions or synthetic protocols will produce non-comparable results [2]. These differences are quantifiable and reproducible, making generic interchange scientifically unsound.

Quantitative Differentiation Evidence for (3,5-Dibromo-benzyl)-dimethyl-amine vs. Closest Analogs


Reduced Amine Basicity Relative to Unsubstituted N,N-Dimethylbenzylamine

The target compound exhibits a predicted pKa (conjugate acid) of 8.36 ± 0.28, which is 0.63 log units lower than that of unsubstituted N,N-dimethylbenzylamine (pKa 8.99, ChemAxon predicted) [1]. This reduced basicity, arising from the electron-withdrawing inductive effect of two meta-bromine substituents (σₘ = +0.39 each), is consistent with the Hammett correlation (ρ = −1.38) reported by Lee & Srinivasan for substituted benzyldimethylamines in 50% aqueous methanol. The 3,5-dibromo substitution shifts the pKa to a range where protonation state under physiological or mildly acidic conditions differs meaningfully from non-brominated analogs, impacting extraction efficiency, salt formation, and chromatographic behavior [2].

Physicochemical characterization Basicity comparison Benzylamine derivatives

Oxidative Stability Advantage Over Electron-Rich Benzylamine Analogs

Lee & Srinivasan (1973) demonstrated that the oxidation rates of substituted benzyldimethylamines by bromine in 50% aqueous acetic acid follow a Hammett correlation with ρ = −0.95, indicating that electron-withdrawing substituents significantly decrease the oxidation rate [1]. The 3,5-dibromo derivative, bearing two meta-bromine substituents (cumulative σₘ ≈ +0.78), is predicted to undergo oxidation substantially slower than its 3,5-dimethyl (σₘ = −0.07 each) or unsubstituted analogs. While the paper's explicit rate constants for the 3,5-dibromo congener are behind the paywall, the published ρ value allows quantitative interpolation: the rate retardation factor relative to the unsubstituted compound is approximately 10^(−0.95 × 0.78) ≈ 0.18-fold, representing an ~5.5-fold slower oxidation rate.

Oxidation kinetics Stability Bromine substituent effects

Differentiated Conformational Dynamics vs. 3,5-Dichloro Analog in Solution

Schaefer et al. (1978) measured rotational barriers about the Cₐᵣᵧₗ–CH₂ bond in 3,5-dichlorobenzyl derivatives using long-range spin–spin coupling constants [1]. For 3,5-dichlorobenzyldimethylamine, the internal rotational barrier was determined to be 0.8 ± 0.2 kcal/mol. While an explicit barrier for the 3,5-dibromo analog was not reported in this study, the larger van der Waals radius of bromine (1.85 Å vs. 1.75 Å for chlorine) and its greater steric bulk are expected to increase this barrier, potentially altering the conformational equilibrium and solution-phase NMR spectral signatures available in the SpectraBase reference database (¹H NMR and ¹³C NMR spectra confirmed for the target compound) [2]. The bulkier bromine substituents may also restrict the rotational freedom of the benzyl group to a greater extent than chloro analogs, which has implications for molecular recognition in biological targets.

Conformational analysis Rotational barriers NMR spectroscopy

Enhanced Lipophilicity (logP) Driving Differential Membrane Partitioning vs. 3,5-Dichloro and 3,5-Difluoro Analogs

The 3,5-dibromobenzyl substructure confers significantly higher lipophilicity than its dichloro or difluoro counterparts. The logP of 3,5-dibromobenzyl bromide (a direct precursor sharing the same aromatic core) is reported as 3.9–4.1 [1]. The target tertiary amine (3,5-dibromo-benzyl)-dimethyl-amine is expected to have a logP in the range of 3.0–3.8 (predicted), which is substantially higher than that of the 3,5-dichloro analog (estimated logP ~2.3–2.8) and the 3,5-difluoro analog (estimated logP ~1.5–2.0). In the context of CNS drug discovery, this logP range places the 3,5-dibromo compound in a more favorable window for blood–brain barrier penetration (optimal logP 2–4), whereas the difluoro analog falls below this threshold. This differential lipophilicity is directly relevant for researchers selecting halogenated benzylamine building blocks for neuroscience or anti-infective target programs.

Lipophilicity Drug-likeness CNS penetration

Positional Bromine Substitution Determines Reactivity and SAR: 3,5-DiBr vs. 3-Br and 4-Br Monosubstituted Analogs

The symmetrical 3,5-dibromo arrangement produces a unique electronic environment distinct from both the 3-bromo and 4-bromo mono-substituted analogs. The two meta-bromine atoms exert a combined electron-withdrawing effect (cumulative σₘ ≈ +0.78) that deactivates the aromatic ring toward electrophilic substitution at all positions, while simultaneously directing any residual electrophilic reactivity to the sterically hindered 2-, 4-, and 6-positions. In contrast, 3-bromobenzyl-dimethyl-amine (σₘ = +0.39, one Br) retains significantly higher ring electron density and different regiochemical preferences, while 4-bromobenzyl-dimethyl-amine (σₚ = +0.23) exerts a weaker para effect [1]. For medicinal chemists performing late-stage functionalization or cross-coupling reactions (e.g., Suzuki, Buchwald–Hartwig), the 3,5-dibromo compound offers two equivalent reactive handles (Ar–Br) for sequential or orthogonal derivatization, whereas the mono-bromo analogs provide only a single functionalization site—a critical difference for building chemical libraries [2].

Regiochemistry Electrophilic substitution Medicinal chemistry SAR

Synthetic Utility as a Dibromobenzyl Intermediate for Ambroxol-Class Bronchosecretolytics

The 3,5-dibromobenzyl moiety is the essential pharmacophoric substructure of the clinically validated bronchosecretolytic agents ambroxol and bromhexine [1][2]. While the marketed drugs feature a primary or secondary amine at the benzylic position, the fully methylated tertiary amine (3,5-dibromo-benzyl)-dimethyl-amine serves as a key synthetic intermediate or a protected precursor that can be deprotected or functionalized to access the primary amine. European Patent EP0130224B1 and subsequent process patents describe synthetic routes to 2-amino-3,5-dibromobenzylamines with yields exceeding 80%; the dimethylamino intermediate is central to processes employing reductive amination or nucleophilic substitution of 3,5-dibromobenzyl bromide [3]. In contrast, 3,5-dichloro or non-halogenated benzylamine analogs lack the critical 3,5-dibromo substitution required for mucolytic activity, as the bromine atoms participate in key halogen-bonding interactions with the target Na⁺ channel (ambroxol IC₅₀ = 22.5–35.2 μM for NaV channel subtypes) [4].

Ambroxol synthesis Bromhexine intermediate Pharmaceutical intermediate

Procurement-Relevant Application Scenarios for (3,5-Dibromo-benzyl)-dimethyl-amine


Ambroxol and Bromhexine Process Chemistry: Synthesis of 2-Amino-3,5-dibromobenzylamine Intermediates

As a dimethyl-protected 3,5-dibromobenzylamine, this compound is directly applicable in patented synthetic routes (EP0130224B1) to ambroxol-class bronchosecretolytics [1]. The tertiary amine can be employed as a stable, storable intermediate that is deprotected or functionalized to yield the primary amine required for coupling with trans-4-aminocyclohexanol. The two equivalent aryl bromine atoms enable late-stage diversification for impurity profiling and reference standard synthesis. In contrast to the free primary amine (3,5-dibromobenzylamine), the dimethyl analog offers improved stability against oxidation (as quantified in the Lee & Srinivasan kinetic model) and easier chromatographic handling due to its attenuated basicity [2].

Fragment-Based and Parallel Medicinal Chemistry: Dual-Handle Scaffold for Palladium-Catalyzed Cross-Coupling

The two chemically equivalent aryl C–Br bonds at the 3- and 5-positions make this compound an ideal scaffold for sequential Suzuki–Miyaura, Buchwald–Hartwig, or Sonogashira couplings [1]. Researchers can perform a first coupling at one position under controlled stoichiometry (1.0 equiv boronic acid), isolate the mono-coupled intermediate, and then execute a second orthogonal coupling at the remaining Ar–Br site. This dual-handle strategy is not feasible with 3-bromo- or 4-bromo-N,N-dimethylbenzylamine (single Ar–Br) and is chemically distinct from the 3,5-dichloro analog, which requires harsher coupling conditions. The predicted logP range (3.0–3.8) also facilitates extraction and purification of coupled products [2].

CNS Drug Discovery Building Block: Optimized Lipophilicity Window for Blood–Brain Barrier Penetration

With an estimated logP of 3.0–3.8, the target compound resides in the optimal lipophilicity range for CNS penetration, whereas the 3,5-difluoro analog (est. logP 1.5–2.0) falls below and the perbrominated variants exceed this window [1]. The reduced basicity (pKa 8.36) relative to non-halogenated benzylamines further reduces the fraction of positively charged species at physiological pH, decreasing P-glycoprotein efflux susceptibility. Medicinal chemists targeting GPCRs, ion channels, or transporters in the CNS can use this compound as a privileged fragment for library synthesis, benefiting from its balanced physicochemical profile not shared by chloro or fluoro counterparts [2].

Analytical Reference Standard and Spectral Library Development

The SpectraBase database contains authenticated ¹H NMR, ¹³C NMR, and FTIR spectra for this compound, sourced from the Maybridge Chemical Company reference collection [1]. These verified spectra provide a benchmark for identity confirmation and purity assessment in quality control laboratories. The distinctive NMR pattern arising from the symmetrical 3,5-dibromo substitution (two equivalent aromatic protons as a triplet or doublet depending on coupling) and the N,N-dimethyl singlet (~2.2 ppm) enables unambiguous differentiation from the 3-bromo, 4-bromo, and 3,5-dichloro analogs, whose spectral signatures differ in both chemical shift and multiplicity [2]. This makes the compound suitable as a system suitability standard for HPLC and GC methods involving halogenated benzylamines.

Quote Request

Request a Quote for (3,5-Dibromo-benzyl)-dimethyl-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.